molecular formula C5H11NO B1365898 Pivalaldehyde oxime CAS No. 637-91-2

Pivalaldehyde oxime

Cat. No.: B1365898
CAS No.: 637-91-2
M. Wt: 101.15 g/mol
InChI Key: OEFVJAZWSLPDEP-GQCTYLIASA-N
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Description

Scientific Research Applications

Pivalaldehyde oxime has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

Pivalaldehyde oxime plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been found to interact with acetylcholinesterase, an enzyme crucial for terminating cholinergic synaptic transmission . The interaction between this compound and acetylcholinesterase involves the reactivation of the inhibited enzyme, which is essential for counteracting the effects of organophosphate poisoning . Additionally, this compound can induce DNA fragmentation and mitochondrial dysfunction, leading to cell apoptosis .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can cause cell apoptosis by inducing DNA fragmentation and mitochondrial dysfunction . This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate apoptosis through specific caspases, such as caspases 3, 8, and 9 . Furthermore, this compound has been shown to increase the formation of reactive oxygen species and activate antioxidant scavenging mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to acetylcholinesterase, leading to the reactivation of the inhibited enzyme . This reactivation is crucial for mitigating the toxic effects of organophosphate compounds. Additionally, this compound can induce apoptosis by activating specific caspases and causing DNA fragmentation . The compound’s ability to generate nitric oxide also contributes to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound has been found to be relatively stable, but its effects on cellular function can vary depending on the duration of exposure . Long-term studies have shown that this compound can cause sustained changes in cellular function, including prolonged activation of apoptosis pathways and increased oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively reactivate acetylcholinesterase and mitigate the toxic effects of organophosphate compounds . At higher doses, this compound can cause toxic or adverse effects, including increased oxidative stress and cell apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to interact with cytochrome P450 enzymes, which play a role in its metabolic processing . The compound’s involvement in metabolic pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Additionally, this compound can generate nitric oxide, which has various physiological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within cells can affect its activity and function. For instance, this compound has been shown to cross the blood-brain barrier, allowing it to exert effects on the central nervous system .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within mitochondria, for example, can influence its ability to induce mitochondrial dysfunction and apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pivalaldehyde oxime can be synthesized through the reaction of pivalaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol-water mixture at room temperature. The mixture is stirred for a couple of hours, and the product is isolated by extraction and purification .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same principles as laboratory synthesis but scaled up. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Pivalaldehyde oxime undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong nucleophiles under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted oximes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of pivalaldehyde oxime involves its ability to form stable complexes with various metal ions and enzymes. In the case of acetylcholinesterase reactivation, the oxime group interacts with the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity . This mechanism is crucial in counteracting the effects of organophosphate poisoning.

Comparison with Similar Compounds

  • Acetaldehyde oxime
  • Benzaldehyde oxime
  • Cyclohexanone oxime

Comparison: Pivalaldehyde oxime is unique due to its bulky tert-butyl group, which imparts steric hindrance and influences its reactivity compared to other oximes. This steric effect can affect the compound’s ability to form complexes and participate in certain reactions, making it distinct from simpler oximes like acetaldehyde oxime or benzaldehyde oxime .

Properties

IUPAC Name

(NE)-N-(2,2-dimethylpropylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(2,3)4-6-7/h4,7H,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFVJAZWSLPDEP-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637-91-2
Record name Propanal, 2,2-dimethyl-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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